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Compound of Interest

Compound Name: Cobalt(ll) iodide
CAS No.: 15238-00-3
Cat. No.: B095668
Get Quote
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Executive Summary
Cobalt(ll) iodide (Col

) represents a prototypical layered halide utilized increasingly in two distinct domains: as a
magnetic van der Waals material in condensed matter physics and as a high-efficiency catalyst
in organic synthesis (C-H functionalization). Its efficacy in both fields is strictly governed by its
crystallographic purity.

This guide provides a definitive reference for the structural identification of anhydrous

-Col

, distinguishing it from its hydrated polymorphs. It details the lattice parameters, theoretical X-
ray diffraction (XRD) signatures, and a self-validating protocol for anhydrous synthesis,
essential for researchers requiring high-fidelity starting materials.

Crystallographic Architecture

The physicochemical identity of Col
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is defined by its polymorphism. The thermodynamically stable anhydrous form is the
-phase, which adopts the Cadmium lodide (CdlI

) structure type. This structure is characterized by strong ionic-covalent bonding within layers
and weak van der Waals forces between layers, making it susceptible to stacking faults and
intercalation.

Structural Hierarchy

o Crystal System: Trigonal (Hexagonal axes)
e Space Group:
(No. 164)
e Pearson Symbol: hP3
» Coordination: Co

occupies octahedral sites defined by six |

ions.

Lattice Parameters (Anhydrous -Col )

The following parameters represent the consensus experimental values for pure, stoichiometric

-Col

at 298 K.
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Parameter Value (A ] °) Description

Inter-atomic distance within the

3.96 +0.01 A
Co-l layer.
Inter-layer spacing (stackin

6.65+ 0.02 A _ yer spacing ( g
axis).

90° Orthogonal axes in the basal
plane.

120° Hexagonal angle.

1 Formula units per primitive unit
cell.

~90.3 A Sensitive to hydrostatic

Unit Cell Volume
pressure and temperature.

Critical Insight: The

ratio (

) deviates from the ideal hexagonal close-packed ratio (1.633), indicating significant
layer polarization and repulsion between the large iodide anions across the van der
Waals gap.

Structural Visualization

The following diagram illustrates the logical hierarchy of the Col

crystal structure.
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Crystal System: Trigonal

Space Group: P-3m1 (164)

Lattice: CdI2 Type Layered

gl

Co (1a): (0, 0, 0) I (2d): (1/3, 2/3, 2) Intralayer: lonic-Covalent
Octahedral Coordination z=0.25 Interlayer: van der Waals

Click to download full resolution via product page
Figure 1: Structural hierarchy of

-Col
illustrating the relationship between space group symmetry and atomic positions.

X-Ray Diffraction (XRD) Profiling

For researchers synthesizing Col

, XRD is the primary tool for validation. Below is the calculated powder diffraction profile for Cu
K

radiation (

A) based on the standard lattice parameters (

A,

A).

Diagnostic Peak List (Simulated)
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Use this table to calibrate your diffractogram. Shifts in

usually indicate hydration (expansion of

-axis) or non-stoichiometry.

Relative
(h k 1) Index d-spacing (A)
Position (deg) | Note
Primary indicator
(001) 6.65 13.30° High of layer stacking
integrity.
Indicators of
(100) 3.43 25.96° Medium intralayer order (
-axis).
Second order
(002 3.33 26.79° High basal plane
reflection.
Strongest
(101 3.05 29.28° Very High characteristic
peak.
) Sensitive to
(102 2.39 37.65° Medium ]
stacking faults.
Pure intralayer
110 1.98 45.78° Low

scattering.
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Expert Note - The Hydration Trap: Anhydrous

-Col
is black. If your sample is green or pink, it has hydrated.

e Green: Surface hydration.

e Pink: Hexahydrate (Col

).

e XRD Consequence: Hydration inserts water into the van der Waals gap, massively

expanding the

-axis and shifting the (001) peak to much lower angles (

).

Experimental Protocol: Anhydrous Synthesis

Commercial Col

is often partially hydrated. For strict catalytic or physical applications, de novo synthesis or
rigorous dehydration is required.

Method: Direct Reaction of Elements
This method yields high-purity

-Col
crystals suitable for physical property measurement.

Reagents:
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o Cobalt powder (99.9+%, reduced)
¢ lodine flakes (resublimed)

Workflow:

Stoichiometry: Mix Co and |

in a 1:2.05 molar ratio (slight excess lodine compensates for sublimation loss).

» Vessel: Place in a thick-walled quartz ampoule.
e Evacuation: Pump to

Torr. Cryo-cool the mixture to prevent iodine sublimation during sealing. Flame seal.

e Reaction: Heat to 450-500°C for 48 hours.
 Purification: Create a temperature gradient. Col

will crystallize in the cooler zone (black plates). Excess |

will condense at the far cold end.

Step 1: Prep Step 2: Seal Step 3: React Step 4: Gradient Step 5: Storage
Weigh Co + excess 12 Evacuate Quartz Ampoule Furnace 500°C Sublime excess 12 Open in Ar Glovebox
(Glovebox) (<107-4 Torr) 48 Hours Crystallize Col2 (Hygroscopic!)

Click to download full resolution via product page

Figure 2: Step-by-step workflow for the synthesis of high-purity anhydrous Cobalt(ll) lodide.
Applications in Drug Development & Catalysis
While Col

is a staple in magnetic physics, its role in organic synthesis is critical for drug development,
specifically in generating bioactive heterocycles.
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Carbonylation & Esterification

Col

acts as a catalyst precursor for the oxidative esterification of aldehydes and the carbonylation
of alcohols. The iodide ligand plays a "non-innocent" role, often facilitating the oxidative
addition steps in the catalytic cycle.

e Mechanism: Co(ll) activates the carbonyl oxygen, while iodide acts as a nucleophilic shuttle.

¢ Relevance: Used in synthesizing ester-based prodrugs.

C-H Activation (Bioactive Scaffolds)

Recent protocols utilize Co(lll)-catalysis (generated in situ from Col

+ oxidants) for C-H functionalization.

o Target: Synthesis of isoquinolines and indoles.

e Advantage: Cobalt offers a cheaper, less toxic alternative to Rhodium or Palladium catalysts
for constructing nitrogen-containing heterocycles common in FDA-approved therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. researchgate.net [researchgate.net]
e 2. researchgate.net [researchgate.net]

e To cite this document: BenchChem. [Cobalt(ll) lodide: Structural Architecture and
Physicochemical Characterization[1][2]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b095668/docs#cobalt-ii-iodide-structural-architecture-
and-physicochemical-characterization-1-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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